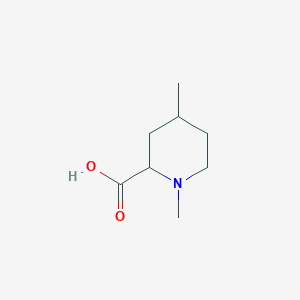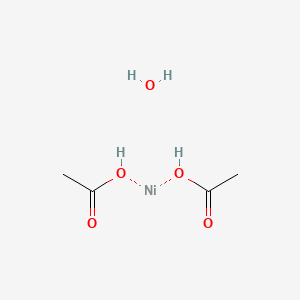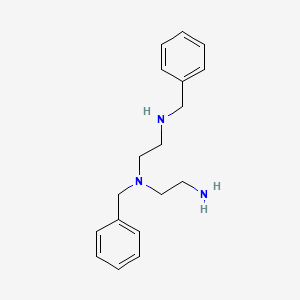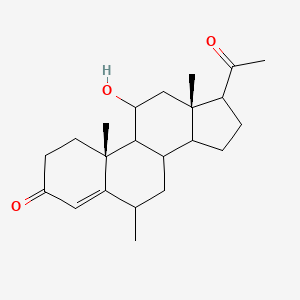
1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an oxazolidinone ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.
Addition of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the oxazolidinone intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetyloxy group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-[(5S)-5-(Hydroxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: This compound lacks the acetyloxy group, which may affect its solubility and reactivity.
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-chlorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: The presence of a chlorophenyl group instead of a fluorophenyl group can alter its chemical properties and biological activity.
Uniqueness
The unique combination of the oxazolidinone ring, phenyl group, and fluorophenyl group in (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone contributes to its distinct chemical properties and potential applications. The acetyloxy group further enhances its solubility and stability, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
433953-58-3 |
|---|---|
Molecular Formula |
C22H22FNO5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentyl] acetate |
InChI |
InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3 |
InChI Key |
RVZCOWDYEYRQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)

![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)

![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
